molecular formula C8H10Cl2 B078694 Cyclohexene, 1-chloro-4-(1-chloroethenyl)- CAS No. 13547-06-3

Cyclohexene, 1-chloro-4-(1-chloroethenyl)-

Cat. No. B078694
CAS RN: 13547-06-3
M. Wt: 177.07 g/mol
InChI Key: RRBHRPHCJASXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid with a pungent odor and has a molecular formula of C8H11Cl2. This compound is synthesized through a complex chemical process and has various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is not fully understood. However, studies have shown that the compound acts as a reactive intermediate in various chemical reactions. It is believed to undergo addition reactions with various nucleophiles such as water, alcohols, and amines. The compound is also known to undergo oxidation reactions, which result in the formation of various organic compounds.
Biochemical and Physiological Effects:
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- has various biochemical and physiological effects. Studies have shown that the compound has toxic effects on various organisms such as bacteria, fungi, and plants. The compound is also known to have mutagenic and carcinogenic effects on animals. Additionally, the compound is known to cause skin irritation and respiratory problems in humans.

Advantages and Limitations for Lab Experiments

Cyclohexene, 1-chloro-4-(1-chloroethenyl)- has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it ideal for use in various chemical reactions. However, the compound is toxic and requires special handling and disposal procedures. Additionally, the compound is unstable and can decompose under certain conditions, which can affect the accuracy of experimental results.

Future Directions

There are various future directions for the study of Cyclohexene, 1-chloro-4-(1-chloroethenyl)-. One future direction is the development of new synthetic methods for the compound. Researchers can explore new catalysts and reaction conditions to improve the yield and purity of the compound. Another future direction is the study of the mechanism of action of the compound. Researchers can use advanced analytical techniques such as spectroscopy and microscopy to gain a better understanding of the compound's reactivity and behavior. Additionally, researchers can explore the potential applications of the compound in various fields such as medicine, agriculture, and materials science.
Conclusion:
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is a chemical compound that is widely used in various scientific research applications. The compound is synthesized through a complex chemical process and has various biochemical and physiological effects. While the compound has advantages for use in lab experiments, it also has limitations and requires special handling procedures. There are various future directions for the study of Cyclohexene, 1-chloro-4-(1-chloroethenyl)-, and researchers can explore new synthetic methods, study the mechanism of action, and explore potential applications in various fields.

Synthesis Methods

Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is synthesized through a complex chemical process. The synthesis method involves the reaction of cyclohexene with chlorine gas in the presence of a catalyst. The reaction results in the formation of 1-chloro-4-(1-chloroethenyl)-cyclohexene. The compound is then purified through various techniques such as distillation, recrystallization, and chromatography.

Scientific Research Applications

Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is widely used in various scientific research applications. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. The compound is also used in the development of new materials such as liquid crystals, surfactants, and adhesives. Additionally, Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is used in the study of chemical reactions and mechanisms.

properties

CAS RN

13547-06-3

Product Name

Cyclohexene, 1-chloro-4-(1-chloroethenyl)-

Molecular Formula

C8H10Cl2

Molecular Weight

177.07 g/mol

IUPAC Name

1-chloro-4-(1-chloroethenyl)cyclohexene

InChI

InChI=1S/C8H10Cl2/c1-6(9)7-2-4-8(10)5-3-7/h4,7H,1-3,5H2

InChI Key

RRBHRPHCJASXKZ-UHFFFAOYSA-N

SMILES

C=C(C1CCC(=CC1)Cl)Cl

Canonical SMILES

C=C(C1CCC(=CC1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.